molecular formula C12H11N3O2 B10783498 Carulomycin A CAS No. 102116-97-2

Carulomycin A

Cat. No.: B10783498
CAS No.: 102116-97-2
M. Wt: 229.23 g/mol
InChI Key: JCTRJRHLGOKMCF-ZSOIEALJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Carulomycin A can be synthesized through the activation of silent biosynthetic gene clusters in marine-derived actinomycete strains. One such strain, Actinoalloteichus sp. AHMU CJ021, has been shown to produce this compound when subjected to ribosome engineering and UV mutagenesis . The production titer can be significantly increased through medium optimization and response surface methodology .

Industrial Production Methods: Industrial production of this compound involves the cultivation of marine-derived actinomycetes under optimized conditions. The fermentation process typically includes the use of glucose, yeast, and peptone medium, followed by extraction using ethyl acetate and purification through chromatography .

Chemical Reactions Analysis

Types of Reactions: Carulomycin A undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows it to participate in complex biosynthetic processes involving nonribosomal peptide synthetases and polyketide synthases .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions include various derivatives of this compound, which retain the core 2,2’-bipyridine structure but exhibit different functional groups .

Comparison with Similar Compounds

Carulomycin A is unique due to its 2,2’-bipyridine nucleus and 6-aldoxime functional group. Similar compounds include:

Properties

CAS No.

102116-97-2

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

(NZ)-N-[(4-methoxy-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine

InChI

InChI=1S/C12H11N3O2/c1-17-10-6-9(8-14-16)15-12(7-10)11-4-2-3-5-13-11/h2-8,16H,1H3/b14-8-

InChI Key

JCTRJRHLGOKMCF-ZSOIEALJSA-N

Isomeric SMILES

COC1=CC(=NC(=C1)C2=CC=CC=N2)/C=N\O

Canonical SMILES

COC1=CC(=NC(=C1)C2=CC=CC=N2)C=NO

Origin of Product

United States

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